5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Description

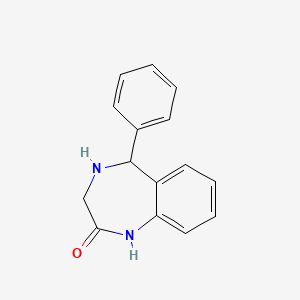

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one (CAS: 2898-08-0) is a benzodiazepine derivative with the molecular formula C₁₅H₁₂N₂O and a molecular weight of 236.27 g/mol . It features a fused benzene and diazepine ring system, with a phenyl group at position 4. This core structure is shared by numerous pharmacologically active benzodiazepines, which are widely used as anxiolytics, anticonvulsants, and sedatives . The compound’s tetracyclic framework allows for structural modifications at key positions (e.g., N1, C3, C5, and C7), enabling diverse biological activities and applications in drug development .

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,15-16H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREVNOABLVPRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2C(N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with phenylacetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzodiazepine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Structure and Formula

- Molecular Formula : C15H14N2O

- Molecular Weight : 238.29 g/mol

- CAS Number : 17972-72-4

Anticonvulsant Activity

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has been investigated for its anticonvulsant properties. Studies have shown that derivatives of this compound exhibit significant activity against seizures induced by various models such as maximal electroshock (MES) and pentylenetetrazole (PTZ).

Case Study: Anticonvulsant Efficacy

A study evaluated the efficacy of synthesized derivatives of benzodiazepines in animal models. The results indicated that certain derivatives demonstrated a protective effect against seizures comparable to standard treatments like phenytoin and sodium valproate .

Anxiolytic Properties

Research has indicated that compounds within the benzodiazepine family often exhibit anxiolytic effects. The structural modifications in this compound enhance its binding affinity to GABA receptors, which is crucial for its anxiolytic activity.

Case Study: GABA Receptor Interaction

A pharmacological study assessed the binding affinity of various benzodiazepine derivatives at GABA_A receptors. It was found that this compound exhibited a significant increase in receptor binding compared to non-modified compounds .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound and its derivatives. The results suggest that certain modifications can lead to enhanced antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

In a systematic screening of synthesized benzodiazepine derivatives against various bacterial strains (including E. coli and S. aureus), specific derivatives of this compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been developed to enhance yield and purity.

Synthetic Pathway Overview

A common synthetic route includes:

- Formation of an imine from an appropriate amine and aldehyde.

- Cyclization to form the benzodiazepine core.

- Subsequent functionalization at the phenyl ring to improve pharmacological properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzodiazepines are highly sensitive to substituent variations. Below is a detailed comparison of 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one with its analogs:

Table 1: Structural and Functional Comparison of Benzodiazepine Derivatives

Key Insights from Structural Modifications

Position C7 Modifications: Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) at C7 enhance receptor binding and metabolic stability . Amino groups (NH₂) at C7 improve solubility and anticonvulsant activity .

Position N1 Modifications :

- Alkyl groups (e.g., CH₃, C₂H₅) at N1 alter pharmacokinetics by slowing metabolism but may reduce potency .

Position C5 Modifications :

- Substituted phenyl groups (e.g., 2-Cl-C₆H₄) increase affinity for GABAₐ receptors, a target for anxiolytics .

Crystal Structure Insights :

- The N1–C2 bond exhibits partial double-bond character, stabilizing the lactam ring, while the N4–C5 bond is flexible, enabling conformational changes during receptor interaction .

Notes

- Synthetic Versatility: The core structure serves as a scaffold for N-oxide derivatives, which are valuable in catalytic reactions and organometallic chemistry .

- Pharmacological Potential: Schiff base derivatives of 7-amino-substituted analogs demonstrate superior anticonvulsant activity compared to diazepam, highlighting the impact of functional group diversity .

Biological Activity

5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one (commonly referred to as a benzodiazepine derivative) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a unique bicyclic structure characteristic of benzodiazepines. The compound's structure allows for various interactions with biological targets, particularly neurotransmitter receptors.

Benzodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system. They act as positive allosteric modulators at the GABA receptor, enhancing the inhibitory effects of GABA. This results in increased chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.

1. Psychoactive Effects

This compound has been evaluated for its anxiolytic (anxiety-reducing) and sedative properties. Studies have shown that derivatives of this compound can effectively reduce anxiety in animal models and may be beneficial in treating anxiety disorders in humans .

2. Neuroprotective Properties

Research indicates that benzodiazepine derivatives can exhibit neuroprotective effects in various neurological conditions by modulating excitatory neurotransmission. For instance, studies have shown that these compounds can inhibit AMPA receptor-mediated excitotoxicity, which is crucial in conditions like stroke and neurodegenerative diseases .

3. Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. The compound has demonstrated efficacy in reducing seizure activity in preclinical models, making it a candidate for further investigation as a treatment for epilepsy .

Case Studies and Experimental Data

- In Vitro Studies : A study focused on the effects of various benzodiazepine derivatives on AMPA receptors revealed that modifications on the phenyl ring significantly influenced the potency and efficacy of these compounds as AMPAR antagonists. The specific compound showed an IC value of approximately 2.203 μM against GluA1 receptors .

- Pharmacological Profiles : The pharmacological profile of this compound suggests enhanced selectivity for GABA receptors compared to other neurotransmitter systems. This selectivity is crucial for minimizing side effects commonly associated with non-selective agents .

- Synthesis and Derivatives : Various synthetic approaches have been developed to create analogs of this compound with improved pharmacokinetic profiles and reduced side effects. For example, the introduction of halogen substituents has been shown to enhance biological activity while maintaining structural integrity .

Applications in Medicine

The therapeutic potential of this compound extends beyond anxiety treatment:

- Anxiolytics : Its primary application remains in the treatment of anxiety disorders.

- Sedatives : It is also explored for use as a sedative in preoperative settings.

- Neuroprotective Agents : Ongoing research aims to evaluate its effectiveness in neuroprotection during ischemic events.

Q & A

Q. What are the optimal synthetic routes for 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves acylation of the benzodiazepine core with substituted benzoyl chlorides under basic conditions. For example, 2,4-dichlorobenzoyl chloride reacts with the parent benzodiazepine in the presence of triethylamine or pyridine to neutralize HCl byproducts, achieving yields of 60-75% . Key variables include:

- Temperature : Reactions are performed at 0–25°C to minimize side reactions.

- Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Purification : Recrystallization (using ethanol/water) or silica gel chromatography (ethyl acetate/hexane) is critical for isolating high-purity products (>95%) .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- NMR Spectroscopy : and NMR (in deuterated DMSO or CDCl) resolve the 5-phenyl group (δ 7.2–7.5 ppm) and the lactam carbonyl (δ 170–175 ppm) .

- X-ray Crystallography : Confirms the tetracyclic fused-ring system and substituent orientations (e.g., dihedral angles between benzene and diazepine rings) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 236.269 (CHNO) .

Q. How does the 5-phenyl substituent influence the compound’s physicochemical properties?

The 5-phenyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to non-phenyl analogs. This is critical for CNS-targeting applications. Substituent effects on melting point (e.g., 210–220°C) and solubility (e.g., <0.1 mg/mL in water) are quantified via differential scanning calorimetry (DSC) and shake-flask methods .

Advanced Research Questions

Q. What structural modifications enhance GABAA_AA receptor binding affinity, and how are these validated experimentally?

- Substituent Effects : Fluorine at position 7 (e.g., 7-fluoro derivative) increases affinity (K = 12 nM vs. 45 nM for parent compound) due to electronegative interactions with α1-subunit residues .

- Methodology :

- Radioligand Binding Assays : -Flunitrazepam displacement in rat cortical membranes.

- Molecular Docking : Simulations (e.g., AutoDock Vina) identify key interactions with Tyr209, Phe77, and Thr206 .

- In Vivo Validation : Anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models correlates with receptor affinity .

Q. How can contradictory data on the compound’s pharmacokinetic profile be resolved?

Discrepancies in half-life (e.g., 4–8 hours in rodents vs. 12 hours in primates) arise from species-specific CYP3A4 metabolism. Strategies include:

- Interspecies Scaling : Allometric modeling (body weight vs. clearance) adjusts for metabolic differences.

- Microsomal Studies : Human liver microsomes identify major metabolites (e.g., hydroxylation at C3) using LC-MS/MS .

- PBPK Modeling : Predicts human oral bioavailability (35–50%) and guides dose optimization .

Q. What are the challenges in designing selective agonists for GABAA_AA receptor subtypes?

Subtype selectivity (e.g., α1 vs. α5) requires precise steric and electronic tuning:

- SAR Studies : 7-Nitro derivatives (e.g., CHNO) show α1/α5 selectivity ratios >10:1 due to steric hindrance at the β2/β3 interface .

- Cryo-EM Structures : Resolve binding pocket conformations (e.g., β3-Tyr62 displacement by bulkier substituents) .

Key Research Gaps

- Metabolic Stability : Limited data on CYP-mediated oxidation pathways in human models.

- Allosteric Modulation : Role of δ-subunit interactions remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.